(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide
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Overview
Description
(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide is a complex organic compound with a unique structure that includes a hydroxyphenyl group and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then subjected to a reduction reaction to yield the desired amine. The final step involves the coupling of this amine with a suitable acyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes or receptors, modulating their activity. The piperidinyl group may enhance the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A compound with a similar structural motif but different functional groups.
Glutaminase Inhibitor, Compound 968: Another compound with a piperidinyl group but different overall structure and applications.
Uniqueness
(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide is unique due to its combination of a hydroxyphenyl group and a piperidinyl group, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H28N2O2 |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C23H28N2O2/c1-25-17-5-4-7-20(25)13-12-19-6-2-3-8-22(19)24-23(27)16-11-18-9-14-21(26)15-10-18/h2-3,6,8-11,14-16,20,26H,4-5,7,12-13,17H2,1H3,(H,24,27)/b16-11+ |
InChI Key |
ATWQNFCHQINGLW-LFIBNONCSA-N |
Isomeric SMILES |
CN1CCCCC1CCC2=CC=CC=C2NC(=O)/C=C/C3=CC=C(C=C3)O |
Canonical SMILES |
CN1CCCCC1CCC2=CC=CC=C2NC(=O)C=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
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